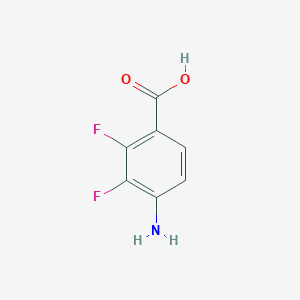

N1,N1,4-三甲基苯-1,2-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to N1,N1,4-Trimethylbenzene-1,2-diamine often involves condensation reactions and polycondensation processes. For example, the synthesis of related compounds has been achieved through condensation of diamines with various reagents under controlled conditions, leading to the formation of phosphazene and polyamide-imide derivatives (Ilter et al., 2004); (Yang & Wei, 2001).

Molecular Structure Analysis

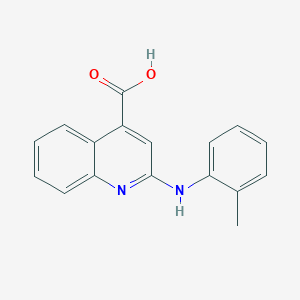

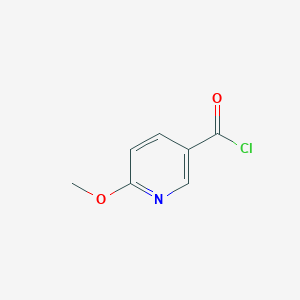

The molecular structure of N1,N1,4-Trimethylbenzene-1,2-diamine and similar compounds has been examined using techniques like FTIR, NMR, and X-ray crystallography. These studies have highlighted the importance of molecular geometry and the presence of stereogenic centers, which can influence the compound's physical and chemical properties (Ilter et al., 2004).

Chemical Reactions and Properties

N1,N1,4-Trimethylbenzene-1,2-diamine is involved in various chemical reactions, including condensation and substitution reactions. The reactivity of similar compounds has been explored in studies demonstrating how different groups attached to the benzene ring influence the reaction outcomes and the stability of the resulting compounds (Yang et al., 1998).

Physical Properties Analysis

The physical properties, such as solubility, thermal stability, and crystallinity, of compounds similar to N1,N1,4-Trimethylbenzene-1,2-diamine are crucial for their potential applications. Research has shown that the introduction of certain functional groups can significantly affect these properties, leading to materials with desirable characteristics (Yang & Wei, 2001).

Chemical Properties Analysis

The chemical properties of N1,N1,4-Trimethylbenzene-1,2-diamine derivatives, such as reactivity towards different chemical reagents and stability under various conditions, have been a subject of study. These investigations help in understanding the potential applications of these compounds in different fields, including materials science and pharmaceuticals (Yang et al., 1998).

科学研究应用

代谢和毒理学

代谢途径和毒性:研究已经探讨了三甲基苯的代谢途径及其潜在的毒性作用。例如,在大鼠中杜伦(1,2,4,5-四甲基苯)代谢的研究发现,该化合物主要通过尿液排出,在肝脏、肾脏和肾上腺中发生显着代谢。这表明身体能够处理和消除复杂的有机化合物,这在研究 N1,N1,4-三甲基苯-1,2-二胺的代谢途径时可能是相关的 (Ligocka、Sapota 和 Rydzyński,2000)。

神经毒性作用:三甲基苯化合物的毒性作用已经得到研究,表明在神经毒理学和环境健康中潜在的研究应用。例如,在大鼠中接触假枯烯(1,2,4-三甲基苯)显示出中枢神经系统功能的长期紊乱,这可能与理解结构相关化合物(如 N1,N1,4-三甲基苯-1,2-二胺)的神经毒性潜力相关 (Gralewicz、Wiaderna 和 Tomas,1997)。

环境影响和健康风险

环境污染:三甲基苯因其在工业应用中的用途而闻名,导致环境污染。对这些化合物相关的环境影响和健康风险的研究可以阐明在使用 N1,N1,4-三甲基苯-1,2-二胺和类似化学品时潜在的危害和必要的预防措施 (Tsujimoto 等人,2005)。

致癌性研究:汽油和相关化合物(包括三甲基苯)的长期实验致癌性研究表明,这些物质可以增加大鼠的恶性肿瘤数量。此类研究对于了解工业化学品的致癌潜力至关重要,并且可以适用于 N1,N1,4-三甲基苯-1,2-二胺 (Maltoni、Ciliberti、Pinto、Soffritti、Belpoggi 和 Menarini,1997)。

安全和危害

The compound is classified as a warning under the GHS07 pictogram. It has hazard statements H302, H312, H315, H319, H332, and H335, indicating that it is harmful if swallowed or inhaled, and it can cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

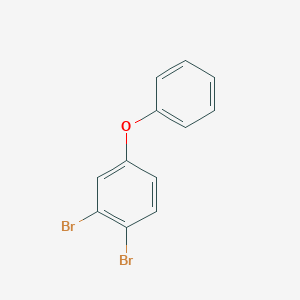

IUPAC Name |

1-N,1-N,4-trimethylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-7-4-5-9(11(2)3)8(10)6-7/h4-6H,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPHFCKSOJIZJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1,N1,4-Trimethylbenzene-1,2-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)